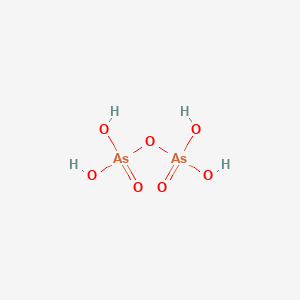
Diarsenic acid
Vue d'ensemble
Description
Diarsenic acid, also known as arsenic acid, is a chemical compound with the formula H₄As₂O₇. It is a derivative of arsenic and is known for its strong oxidizing properties. This compound is less commonly encountered compared to other arsenic compounds but plays a significant role in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diarsenic acid can be synthesized through the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction typically proceeds as follows: [ \text{As}_2\text{O}_3 + 2\text{HNO}_3 + 2\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{AsO}_4 + \text{NO} ]
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the processing of arsenic-containing ores. The ore is roasted in the presence of oxygen, leading to the formation of arsenic trioxide, which is then further oxidized to form this compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form arsenic pentoxide (As₂O₅).
Reduction: It can be reduced to arsenous acid (H₃AsO₃) or elemental arsenic under specific conditions.
Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Zinc, sulfur dioxide.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Arsenic pentoxide.
Reduction: Arsenous acid, elemental arsenic.
Substitution: Various organoarsenic compounds.
Applications De Recherche Scientifique
Diarsenic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other arsenic compounds.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in chemotherapy, particularly in the treatment of certain types of leukemia.
Industry: Utilized in the manufacturing of glass, ceramics, and as a wood preservative.
Mécanisme D'action
Diarsenic acid exerts its effects primarily through its strong oxidizing properties. It can disrupt cellular processes by oxidizing thiol groups in proteins and enzymes, leading to the inhibition of essential biochemical pathways. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular components.
Comparaison Avec Des Composés Similaires
Arsenic Trioxide (As₂O₃): A precursor to diarsenic acid, used in similar applications but with different reactivity.
Arsenous Acid (H₃AsO₃): A reduced form of arsenic acid, with distinct chemical properties and uses.
Arsenic Pentoxide (As₂O₅): A more oxidized form, used as a strong oxidizing agent.
Uniqueness: this compound is unique in its balance of oxidizing strength and stability, making it suitable for specific applications where other arsenic compounds may not be as effective. Its ability to participate in a variety of chemical reactions also sets it apart from its counterparts.
Propriétés
IUPAC Name |
arsonooxyarsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As2H4O7/c3-1(4,5)9-2(6,7)8/h(H2,3,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQUFONDOVFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)O[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2H4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7778-39-4 (Parent) | |
| Record name | Diarsenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058603 | |
| Record name | Diarsenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-15-1 | |
| Record name | Diarsenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diarsenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diarsenic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diarsenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
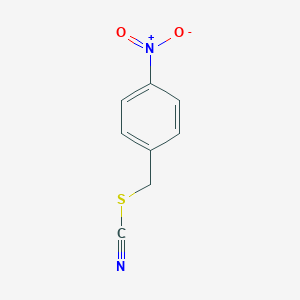
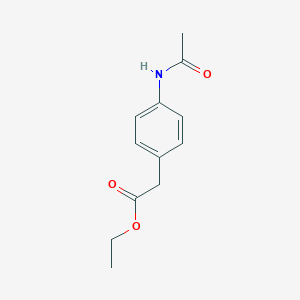
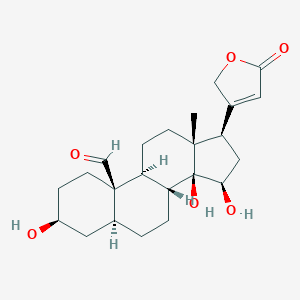
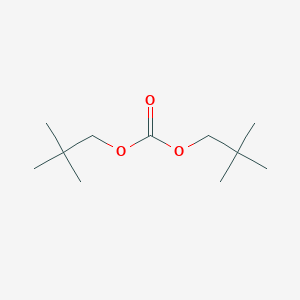
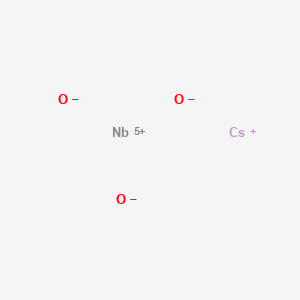

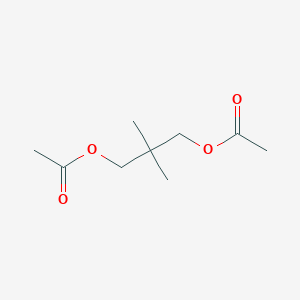

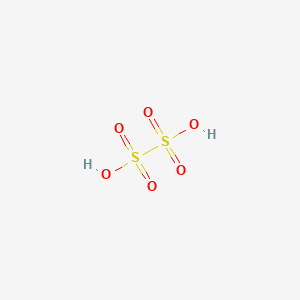
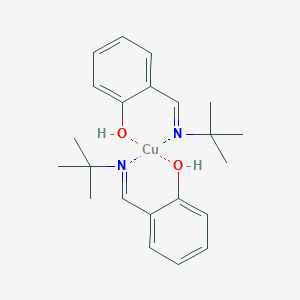

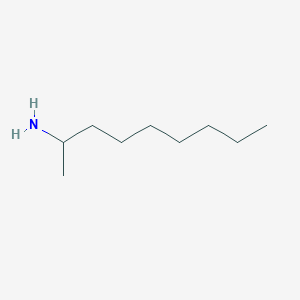
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
